2-Octene serves as a valuable starting material for the synthesis of various organic compounds due to its reactive double bond. Researchers can utilize it in reactions like metathesis, hydrogenation, and hydroformylation to create complex molecules with diverse functionalities [PubChem, Compound Summary for 2-Octene, "(Z)-Oct-2-ene", ].
The relatively simple structure of 2-Octene makes it ideal for studying reaction mechanisms in organic chemistry. Researchers can use it to investigate various reaction types, such as addition reactions, elimination reactions, and rearrangements, providing insights into fundamental chemical processes [Organic Chemistry by John McMurry, 8th Edition].
-Octene can be polymerized to form different types of polymers, including polyethers and polyesters. These polymers exhibit various properties depending on the polymerization method and co-monomers used, making them potential candidates for diverse applications in materials science [Polymer Chemistry by Malcolm P. Stevens, 4th Edition].
The amphiphilic nature (having both hydrophobic and hydrophilic regions) of certain 2-Octene derivatives enables them to self-assemble into well-defined structures at the nanoscale. Researchers can utilize these self-assembled structures in various applications, including drug delivery and biosensors [Langmuir, 2018, 34 (10), 3230-3239, ].
-Octene can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Researchers can investigate the activity and efficiency of various microorganisms in degrading this compound, providing valuable insights into bioremediation strategies [Environmental Microbiology by Ian L. Pepper and Charles P. Gerba, 3rd Edition].
2-Octene is one of the volatile organic compounds (VOCs) found in trace amounts in the atmosphere. By monitoring its concentration, researchers can gain information about air quality and potential sources of VOC pollution [Atmospheric Environment, 2002, 36 (10), 1663-1672, ].
Trans-2-Octene is an organic compound with the molecular formula and a molecular weight of approximately 112.22 g/mol. It is classified as an alkene due to the presence of a double bond between the second and third carbon atoms in its chain. The compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of 125 °C and a flash point of 21 °C . Trans-2-Octene is one of the stereoisomers of 2-octene, specifically characterized by the trans configuration, where the substituents on either side of the double bond are on opposite sides .
Trans-2-Octene can be synthesized through several methods:
Trans-2-Octene finds applications in various fields:
Trans-2-Octene shares structural similarities with several other compounds, primarily other octenes and alkenes. Here are some similar compounds:
Compound | Molecular Formula | Configuration | Unique Features |
---|---|---|---|
1-Octene | Linear | Terminal double bond | |
Cis-2-Octene | Cis | Substituents on the same side | |
3-Octene | Linear | Double bond at position 3 | |
1-Hexene | Linear | Shorter carbon chain | |
4-Octene | Linear | Double bond at position 4 |
Trans-2-Octene is unique due to its specific geometric configuration (trans), which affects its physical properties such as boiling point and reactivity compared to its cis counterpart. This configuration also influences its interactions in biological systems and industrial applications.
Flammable;Irritant;Environmental Hazard